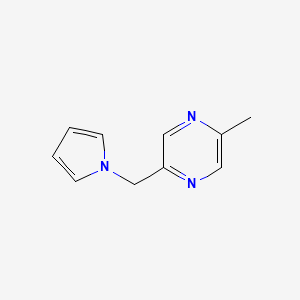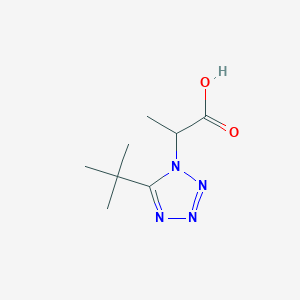
2-(5-叔丁基-1H-1,2,3,4-四唑-1-基)丙酸
描述
“2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H14N4O2 . It is also known as "1H-Tetrazole-1-acetic acid, 5-(1,1-dimethylethyl)-α-methyl-" .
Synthesis Analysis
The synthesis of 1H-1,2,3,4-tetrazole compounds, which includes “2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
The molecular structure of “2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid” is characterized by its molecular formula C8H14N4O2 . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .科学研究应用
Palladium(II) Complexes Formation
化合物2-(5-叔丁基-1H-1,2,3,4-四唑-1-基)丙酸及其衍生物已参与形成钯(II)配合物。具体来说,2-R-2H-四唑-5-基乙酸(包括叔丁基变体)与PdCl2反应形成水溶性配合物。由于其独特的结构和化学性质,这些配合物在催化和材料科学中具有应用(Protas et al., 2017)。
配位聚合物
该化合物还被用于合成配位聚合物,如通过合成1,3-双(1-甲基-1H-四唑-5-基)丙烷及其与Cu2Cl4和Cu3Cl6单元的配位聚合物。由于其独特的结构特征,这些聚合物在磁性、气体储存和分离技术中具有潜在应用(Voitekhovich et al., 2020)。
氰化物和汞检测的化学传感器
该化合物已被用于开发化学传感器。具体来说,2-(5-叔丁基-1H-1,2,3,4-四唑-1-基)丙酸的衍生物已被报道为检测氰化物和汞离子的荧光传感器。这些传感器在环境监测和工业过程控制中具有重要意义(Emandi et al., 2018)。
作用机制
Target of Action
It’s known that tetrazole derivatives often interact with various biological targets .
Mode of Action
It’s known that tetrazole derivatives can form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways .
Pharmacokinetics
It’s known that tetrazolic acids can form β-glucuronides, suggesting that they may undergo metabolism via glucuronidation .
Result of Action
It’s known that tetrazole derivatives can have various biological activities .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors .
生化分析
Biochemical Properties
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with biomolecules are primarily driven by its tetrazole ring, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes .
Cellular Effects
The effects of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered gene expression patterns. Additionally, it can affect cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The tetrazole ring can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells, influencing their function and behavior .
Transport and Distribution
Within cells and tissues, 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of the compound can affect its activity and function, as it may be more or less effective depending on its concentration in specific areas .
Subcellular Localization
The subcellular localization of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity, as it may interact with different biomolecules depending on its subcellular location .
属性
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-5(6(13)14)12-7(8(2,3)4)9-10-11-12/h5H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCRNNCUHGCOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NN=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


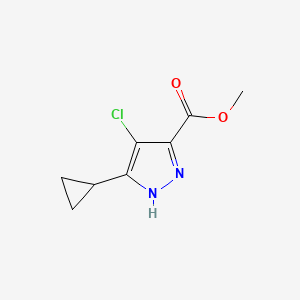


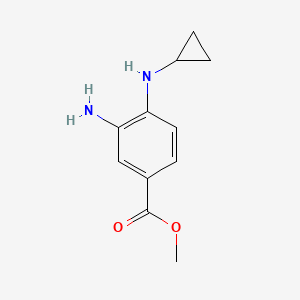
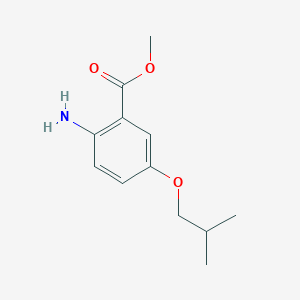
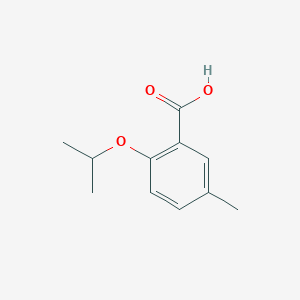
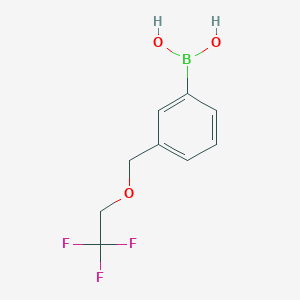
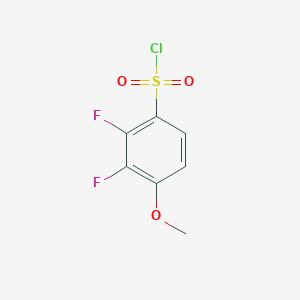

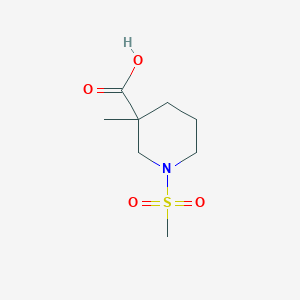

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)
